2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12FN3 |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12FN3/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(11)12(15)17-13/h4-7H,1-3H2,(H2,15,16,17) |
InChI Key |
ZSVMALOEKXVUQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Electron-deficient pyrimidines permit direct substitution. In a patent example, a chlorinated pyrimidine precursor undergoes displacement with 4-fluorophenol in the presence of K₂CO₃ and DMF at 120°C. However, this route is less favorable for the target compound due to the poor leaving group ability of the amine at C4, necessitating protective group strategies.
Functionalization of the C4-Amine Group
Direct Amination
The C4-amine is often introduced via ring-closing reactions with guanidine derivatives. For example, reacting 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol with ammonia under high-pressure conditions (100°C, 5 bar NH₃) yields the amine. Alternatively, the Hofmann degradation of a urea intermediate provides a pathway to the primary amine.
Reductive Amination
A patent describes the use of sodium cyanoborohydride to reduce an imine intermediate formed between a ketone precursor and ammonium acetate. This method offers better control over stereochemistry but requires anhydrous conditions and inert atmospheres.
Purification and Characterization
Column chromatography remains the standard purification technique, with silica gel and ethyl acetate/hexane (4:6) as the eluent system. For scale-up, recrystallization from ethanol/water mixtures (7:3) improves purity to >99%.
Key characterization data includes:
-
¹H-NMR (CDCl₃): δ 7.85–7.82 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 3.05–2.95 (m, 2H, cyclopentyl-H), 2.80–2.70 (m, 2H, cyclopentyl-H), 2.20–2.10 (m, 2H, cyclopentyl-H).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at position 4 participates in nucleophilic substitutions due to its lone pair of electrons. Key reactions include:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form N-acyl derivatives. Yields range from 70–85% depending on steric hindrance.
-
Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate. Reactions proceed in DMF at 60°C for 6–12 hours.
Example Reaction :
Cross-Coupling Reactions at the Pyrimidine Ring
The pyrimidine core undergoes palladium-catalyzed cross-coupling reactions:
Key Insight : Microwave (MW) irradiation enhances reaction efficiency by reducing time from 24 hours to 30 minutes .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group undergoes regioselective EAS due to fluorine’s electron-withdrawing effect:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the meta position relative to fluorine .
-
Halogenation : N-Bromosuccinimide (NBS) in CCl₄ yields mono-brominated products at the para position (relative to the pyrimidine ring).
Reactivity Order :
Functionalization via Cyclization
Intramolecular cyclization reactions are employed to construct fused-ring systems:
-
Heck Cyclization : Using Pd(OAc)₂ and PPh₃ in DMF at 120°C, the compound forms tricyclic derivatives via C–H activation .
-
Vilsmeier-Haack Formylation : POCl₃/DMF conditions introduce formyl groups at position 5 of the pyrimidine ring, enabling further derivatization .
Example Product :
Oxidation and Reduction
Scientific Research Applications
Antitumor Activity
Research indicates that 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine exhibits significant antiproliferative effects across various cancer cell lines. Key findings include:
- In vitro Studies : The compound has demonstrated low nanomolar IC50 values against multiple cancer cell lines, indicating potent antiproliferative activity.
- In vivo Studies : In xenograft models, analogs of this compound have shown superior efficacy compared to standard treatments such as temozolomide, suggesting its potential as a therapeutic agent for cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents at the 2-position : Variations in substituents significantly affect potency and mechanism of action. Compounds with bulky groups at this position have demonstrated enhanced potency against specific cancer types.
- Conformational Flexibility : The ability of the compound to adopt different conformations may enhance its interaction with biological targets.
| Activity Type | Assay Type | Observed Effect | Reference |
|---|---|---|---|
| Antiproliferative | In vitro | Low nanomolar IC50 values | |
| Antitumor | In vivo | Superior efficacy vs. control | |
| Kinase Inhibition | Various | Significant inhibition |
Case Study 1: Glioma Cells
A study evaluated the effects of a cyclopenta[d]pyrimidine analog on glioma cells. The results indicated that the compound induced apoptosis through microtubule destabilization. The analog exhibited an IC50 value of approximately 20 nM against U251 glioma cells, demonstrating its potential as a therapeutic agent for brain tumors.
Case Study 2: Breast Cancer Models
Another investigation focused on the kinase inhibition profile of pyrido[2,3-d]pyrimidines. The study found that these compounds effectively inhibited CDK4/6 and PI3K pathways in breast cancer models, suggesting a multi-targeted approach in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Trends
The following table summarizes key structural analogues and their biological activities:
Key Comparisons
Core Structure Variations :
- Cyclopenta[d]pyrimidines (e.g., ): These compounds exhibit antitubulin activity, with potency influenced by substituents at positions 2 and 3. The N-methyl and methoxy groups in (±)-2•HCl enhance solubility and resistance profile .
- Imidazo[2,1-b][1,3]oxazines (e.g., PA-824 derivatives in ): These target tuberculosis via nitroreductase activation, with para-substituted biaryls showing optimal lipophilicity and electron-withdrawing properties for potency .
Role of Fluorine :
- The 4-fluorophenyl group in the target compound may mimic the effects seen in SCH 58235 (), where fluorination improved metabolic stability and binding to cholesterol transporters . In BMS-777607 (), fluorine enhances kinase selectivity and oral efficacy .
Anticancer Activity: Cyclopenta[d]pyrimidines with methoxyphenyl substituents () show superior activity (GI₅₀ = 1–10 nM) compared to non-fluorinated analogues. The 4-fluorophenyl group in the target compound could further optimize pharmacokinetics, though empirical data are needed.
Resistance Profiles :
- Compounds like (±)-2•HCl overcome Pgp-mediated resistance, a common issue with taxanes and vinca alkaloids. Fluorine’s role in mitigating resistance (e.g., via reduced oxidation) is supported by SCH 58235’s design .
Biological Activity
2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that derivatives of cyclopenta[d]pyrimidine exhibit a range of biological activities, including anti-cancer and antiviral properties. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.
In Vitro Activity
The cytotoxicity of this compound was evaluated using several human cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
These results indicate that the compound exhibits significant cytotoxicity, particularly against lung cancer cells (A549).
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation. Specifically, it has been suggested that the presence of the fluorine atom enhances the compound's interaction with target proteins involved in cell cycle regulation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The following observations have been made regarding substitutions on the cyclopenta[d]pyrimidine core:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring significantly increases cytotoxic activity (e.g., compounds with nitro or halogen substituents).
- Substitution Position : The position of substituents also plays a critical role; for instance, para-substituted derivatives tend to show better activity compared to ortho-substituted ones.
Study 1: Anti-Cancer Efficacy
In a study evaluating various derivatives of cyclopenta[d]pyrimidines, it was found that compounds with multiple electron-withdrawing groups exhibited enhanced cytotoxicity against A549 cells with an IC50 value as low as 7.82 µM . The study highlighted how structural modifications could lead to improved therapeutic profiles.
Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of related compounds, demonstrating that certain pyrimidine derivatives could inhibit viral replication effectively. While specific data on this compound in this context is limited, the broader class shows promise against viruses such as HCV and HIV .
Q & A
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, and how can reaction efficiency be improved?
- Methodological Answer : Microwave-assisted synthesis (MAS) is a validated approach for cyclopenta-pyrimidine derivatives, reducing reaction times and improving yields compared to conventional heating . To optimize conditions, employ a factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. Statistical tools like response surface methodology (RSM) can identify interactions between parameters and minimize trial-and-error iterations . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict feasible intermediates and transition states, narrowing experimental conditions .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, IR) and crystallographic techniques. For unambiguous confirmation of regiochemistry and stereochemistry, single-crystal X-ray diffraction (SCXRD) is critical. Analyze dihedral angles between the pyrimidine core and fluorophenyl substituent to assess planarity, which influences electronic properties. Intramolecular hydrogen bonding (e.g., N–H⋯N interactions) should be quantified via crystallographic data to validate stability . Cross-reference spectral data with structurally analogous pyrimidines (e.g., 4-chloro derivatives) to identify deviations caused by fluorine’s electronegativity .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays targeting kinases or receptors where pyrimidine derivatives are known modulators. Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity quantification. For cytotoxicity profiling, employ cell viability assays (e.g., MTT) across cancer cell lines, comparing IC₅₀ values to reference compounds like 5-substituted pyrimidines . Pair these with computational docking studies to correlate bioactivity with structural features (e.g., fluorophenyl ring orientation) .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed reactivity in functionalization reactions?
- Methodological Answer : Use multiscale modeling to reconcile discrepancies. For example, if DFT predicts a reaction pathway inconsistent with experimental yields, perform ab initio molecular dynamics (AIMD) to simulate solvent and temperature effects. Compare activation energies of competing pathways (e.g., nucleophilic substitution vs. elimination) under realistic conditions. Validate with kinetic isotope effect (KIE) studies or in situ FTIR monitoring to detect transient intermediates .
Q. What strategies optimize the compound’s selectivity in biological systems while minimizing off-target effects?
- Methodological Answer : Apply structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing fluorine with other halogens or methoxy groups). Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters (ΔH, ΔS) and identify enthalpic drivers of selectivity. Pair with molecular dynamics (MD) simulations to assess target-ligand complex stability over time. For in vivo validation, employ CRISPR-Cas9-edited cell lines to knock out putative off-target receptors .
Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies using high-throughput pH-varied buffers (pH 1–10) with LC-MS monitoring. Identify degradation products and propose mechanisms (e.g., hydrolysis of the cyclopenta ring or fluorophenyl cleavage). Compare experimental half-lives with computational predictions (e.g., pKa calculations via COSMO-RS). Use Arrhenius plots to extrapolate shelf-life under storage conditions. For discrepancies, validate via solid-state NMR to detect amorphous vs. crystalline degradation pathways .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
